molecular formula C14H18N6O4 B6977287 N'-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide

N'-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B6977287
M. Wt: 334.33 g/mol
InChI Key: CJSJCYHSXPOBCO-UHFFFAOYSA-N
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Description

N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name

N'-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4/c1-4-5-8-9(7(3)21)6(2)16-10(8)13(22)17-18-14(23)11-12(15)20-24-19-11/h16H,4-5H2,1-3H3,(H2,15,20)(H,17,22)(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSJCYHSXPOBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C1C(=O)C)C)C(=O)NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and oxadiazoles, which undergo a series of reactions such as acylation, condensation, and cyclization. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide exerts its effects depends on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide include other heterocyclic compounds with similar structural motifs, such as:

    Pyrrole derivatives: Compounds containing the pyrrole ring, which are known for their biological activity.

    Oxadiazole derivatives: Compounds with the oxadiazole ring, often used in medicinal chemistry and materials science.

Uniqueness

What sets N’-(4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carbonyl)-4-amino-1,2,5-oxadiazole-3-carbohydrazide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

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